N-ethyl-N-(2,4,5-trimethoxybenzyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28g/mol |
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-5-13-8-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
QPQNXVQNQPBGNJ-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CCNCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N 2,4,5 Trimethoxybenzyl Amine and Analogues
Direct Alkylation and Amination Approaches
Direct methods for the synthesis of the target compound involve the formation of the crucial carbon-nitrogen bond in a single key step, typically through the reaction of a carbonyl compound with an amine or the alkylation of an amine with a benzyl (B1604629) derivative.
Reductive amination is a highly versatile and widely employed method for the synthesis of amines. researchgate.netorganic-chemistry.org This process involves the reaction of a carbonyl compound, in this case, 2,4,5-trimethoxybenzaldehyde (B179766), with an amine, ethylamine (B1201723), to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a one-pot procedure.
The key starting material, 2,4,5-trimethoxybenzaldehyde, is a commercially available compound. chemicalbook.comnih.govthegoodscentscompany.com The reaction proceeds by the nucleophilic attack of ethylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the N-(2,4,5-trimethoxybenzylidene)ethanamine intermediate. This imine is subsequently reduced to N-ethyl-N-(2,4,5-trimethoxybenzyl)amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be utilized. masterorganicchemistry.com The reaction conditions, particularly the pH, are crucial for efficient imine formation and subsequent reduction. masterorganicchemistry.comorganic-chemistry.org
| Reactants | Reducing Agent | Key Features |
| 2,4,5-Trimethoxybenzaldehyde, Ethylamine | Sodium Cyanoborohydride (NaBH3CN) | Mild and selective reduction of the iminium ion. masterorganicchemistry.com |
| 2,4,5-Trimethoxybenzaldehyde, Ethylamine | Sodium Borohydride (NaBH4) | A common and cost-effective reducing agent. masterorganicchemistry.com |
| 2,4,5-Trimethoxybenzaldehyde, Ethylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Effective for reductive amination, particularly with less reactive amines. masterorganicchemistry.com |
Another direct approach involves the nucleophilic substitution of a suitable leaving group on the benzyl moiety by ethylamine. This typically involves the reaction of a 2,4,5-trimethoxybenzyl halide, such as the chloride or bromide, with ethylamine. The nitrogen atom of ethylamine acts as the nucleophile, displacing the halide to form the target secondary amine.
A study on the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine (B6355638) and morpholine, demonstrates the feasibility of this approach. nih.gov By analogy, the reaction of 2,4,5-trimethoxybenzyl chloride or bromide with ethylamine would be expected to yield this compound. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. An excess of ethylamine can also serve this purpose. libretexts.org
| Benzyl Halide | Amine | General Conditions |
| 2,4,5-Trimethoxybenzyl chloride | Ethylamine | A suitable solvent, with or without an additional base. nih.gov |
| 2,4,5-Trimethoxybenzyl bromide | Ethylamine | Reaction conditions similar to those for the chloride. |
In recent years, transition-metal catalyzed N-alkylation of amines using alcohols as alkylating agents has emerged as a green and atom-economical alternative. magtech.com.cn This methodology, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. nih.govresearchgate.net This in-situ generated aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. nih.govresearchgate.net
Catalysts based on ruthenium rsc.orgnih.govrsc.org, manganese nih.gov, and other transition metals have been successfully employed for this transformation. nih.gov The reaction of 2,4,5-trimethoxybenzyl alcohol with ethylamine in the presence of a suitable catalyst and a base would provide a direct and environmentally friendly route to this compound. This method avoids the need to pre-synthesize and handle halogenated intermediates. nih.gov
| Alcohol | Amine | Catalyst System (Example) | Key Advantage |
| 2,4,5-Trimethoxybenzyl alcohol | Ethylamine | [Ru(p-cymene)Cl2]2 / DPEPhos rsc.org | Green and atom-economical, avoids halide intermediates. magtech.com.cn |
| 2,4,5-Trimethoxybenzyl alcohol | Ethylamine | PNP Manganese Pincer Complex nih.gov | Utilizes earth-abundant metal catalyst. nih.gov |
Indirect Synthetic Routes
Indirect routes involve the synthesis of a precursor molecule that already contains the required carbon-nitrogen bond, followed by a final transformation to yield the target amine.
The reduction of amides provides a reliable method for the synthesis of amines. libretexts.org In this approach, the corresponding amide precursor, N-ethyl-2,4,5-trimethoxybenzamide, is first synthesized. This can be achieved through the reaction of 2,4,5-trimethoxybenzoyl chloride (which can be prepared from 2,4,5-trimethoxybenzoic acid chemicalbook.com) with ethylamine.
The subsequent reduction of the N-ethyl-2,4,5-trimethoxybenzamide to this compound is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). wikipedia.org This method is robust and generally provides high yields of the desired amine.
| Precursor | Reducing Agent | Reaction Type |
| N-ethyl-2,4,5-trimethoxybenzamide | Lithium Aluminum Hydride (LiAlH4) | Amide Reduction wikipedia.org |
This method involves the explicit synthesis and isolation of the imine intermediate, N-(2,4,5-trimethoxybenzylidene)ethanamine, followed by its reduction in a separate step. The imine is formed by the condensation of 2,4,5-trimethoxybenzaldehyde with ethylamine, often with the removal of water to drive the reaction to completion.
Once formed, the imine can be reduced to the target secondary amine using various reducing agents. organic-chemistry.org Sodium borohydride is a common and effective choice for this reduction. youtube.com This two-step approach allows for the purification of the imine intermediate, which can be advantageous in some cases. However, the one-pot reductive amination procedure is often more efficient. organic-chemistry.org
| Intermediate | Reducing Agent | Reaction Type |
| N-(2,4,5-trimethoxybenzylidene)ethanamine | Sodium Borohydride (NaBH4) | Imine Reduction youtube.comorganic-chemistry.org |
Multicomponent Reactions (MCRs) for the Construction of this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. researchgate.net Several MCRs can be adapted for the synthesis of this compound and its analogues.
Mannich-type and Betti Reactions: The Mannich reaction is a classic MCR that condenses an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton. ias.ac.innih.gov A variation of this is the Betti reaction, which typically involves an aldehyde, a primary aromatic amine, and a phenol (B47542) to produce α-aminobenzylphenols. wikipedia.orgchem-station.com For the synthesis of the target scaffold, a modified Mannich/Betti-type reaction could be envisioned. This would involve the reaction of 2,4,5-trimethoxybenzaldehyde, ethylamine, and a suitable nucleophile. The Betti reaction, specifically, is a three-component condensation that can yield aminobenzylnaphthols and related structures. researchgate.netrsc.org While traditionally employing phenols, the principles can be extended to other electron-rich aromatic systems or adapted via a reductive pathway.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) is a powerful tool that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com To synthesize a scaffold related to this compound, one could use 2,4,5-trimethoxybenzaldehyde, ethylamine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could then be chemically modified in subsequent steps to yield the target secondary amine. The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular libraries. wikipedia.orgyoutube.com
Similarly, the Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While not directly yielding an amine, the resulting product can be a precursor for further transformation into the desired amine structure. nih.gov Both Ugi and Passerini reactions are highly valued in medicinal chemistry for their ability to rapidly generate complex, drug-like molecules. wikipedia.orgacs.org
A hypothetical MCR approach for a related structure is outlined below:
| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Type |
| Ugi Reaction | 2,4,5-Trimethoxybenzaldehyde | Ethylamine | Acetic Acid | Cyclohexyl Isocyanide | α-acetamido-N-cyclohexyl-N-(2,4,5-trimethoxybenzyl)acetamide |
| Betti-type Reaction | 2,4,5-Trimethoxybenzaldehyde | Ethylamine | 2-Naphthol | - | 1-((Ethyl(2,4,5-trimethoxybenzyl)amino)methyl)naphthalen-2-ol |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached using either convergent or divergent strategies, each offering distinct advantages.
Step 1: Synthesis of 2,4,5-trimethoxybenzyl bromide from 2,4,5-trimethoxybenzaldehyde.
Step 2: Coupling of 2,4,5-trimethoxybenzyl bromide with ethylamine.
Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. researchgate.net For instance, one could start with 2,4,5-trimethoxybenzaldehyde. Reductive amination with ammonia (B1221849) would produce the primary amine, (2,4,5-trimethoxyphenyl)methanamine (B137584). This primary amine could then serve as a branching point. Reaction with ethyl iodide would yield the target molecule, while reactions with other alkyl halides would produce a variety of N-alkylated analogues. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
Common Intermediate: (2,4,5-trimethoxyphenyl)methanamine
Path A: Reaction with ethyl iodide → this compound
Path B: Reaction with methyl iodide → N-methyl-N-(2,4,5-trimethoxybenzyl)amine
Path C: Reaction with propyl bromide → N-propyl-N-(2,4,5-trimethoxybenzyl)amine
Green Chemistry Principles and Flow Synthesis in Amine Preparation
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.orgrsc.org These principles are highly applicable to the synthesis of this compound. Key considerations include maximizing atom economy, using less hazardous reagents, and improving energy efficiency. acs.orgrsc.org
One of the most significant advancements in green amine synthesis is the adoption of flow chemistry . rsc.org Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to automate and scale up production efficiently. acs.org
The synthesis of secondary amines via one-pot reductive amination of aldehydes is well-suited for flow systems. rsc.org In a potential flow synthesis of this compound, a solution of 2,4,5-trimethoxybenzaldehyde and ethylamine would be pumped through a heated tube packed with a heterogeneous catalyst under a stream of hydrogen gas. rsc.orgresearchgate.net
Key Features of Green Amine Synthesis in Flow:
| Feature | Description | Green Chemistry Principle |
|---|---|---|
| Heterogeneous Catalysts | Solid-supported catalysts (e.g., Ag/Al₂O₃, Pd/C) can be packed into the reactor. rsc.orgresearchgate.net They are easily separated from the product stream and can often be regenerated and reused, minimizing waste. | Catalysis, Waste Prevention |
| Atom Economy | Reductive amination is an atom-economical process where the majority of atoms from the reactants are incorporated into the final product. rsc.org | Atom Economy |
| Energy Efficiency | Flow reactors allow for precise temperature control and efficient heat transfer, often reducing the energy required compared to large-scale batch reactions. acs.org | Design for Energy Efficiency |
| Safety | The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents or exothermic reactions. acs.org | Inherently Safer Chemistry |
| Solvent Use | Flow systems can be designed to minimize solvent use or employ greener solvents. nih.gov | Safer Solvents and Auxiliaries |
Research has demonstrated the successful flow synthesis of various secondary amines with good to excellent yields using aldehydes and nitroarenes (which are reduced in situ to primary amines) or primary amines directly. rsc.org For example, various secondary amines have been synthesized in yields up to 92% over an Ag/Al₂O₃ catalyst in a continuous flow reactor. rsc.org
Considerations for Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)
The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized by introducing a stereocenter, for example, on the carbon atom alpha to the nitrogen on the ethyl group (i.e., N-(1-phenylethyl)-N-(2,4,5-trimethoxybenzyl)amine) or on the benzylic carbon. The synthesis of such chiral amines in an enantiomerically pure form is of great interest, particularly in pharmaceutical chemistry. mdma.ch
Several strategies can be employed for the stereoselective synthesis of these chiral derivatives:
Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure amine, such as (R)- or (S)-1-phenylethylamine, and react it with 2,4,5-trimethoxybenzyl halide or perform a reductive amination with 2,4,5-trimethoxybenzaldehyde.
Asymmetric Reductive Amination: This involves the reduction of a prochiral imine intermediate using a chiral catalyst or reducing agent. The imine would be formed in situ from an amine and a ketone or aldehyde. For example, the imine formed between ethylamine and a substituted acetophenone (B1666503) could be enantioselectively reduced to create a chiral center.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or aldehyde to direct the stereochemical outcome of a key reaction step. mdma.ch After the desired stereocenter is created, the auxiliary is removed.
Kinetic Resolution: A racemic mixture of a chiral amine derivative could be resolved by reacting it with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing the other to be isolated.
Nucleophilic substitution reactions on pyridinium (B92312) salts of chiral aliphatic amines have been shown to proceed with high levels of inversion of configuration (96-100%), offering a potential route for stereoselective transformations. mdma.ch
An article on the advanced spectroscopic and spectrometric characterization of this compound cannot be generated at this time.
Despite a comprehensive search for detailed research findings, including specific data for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), no publicly available scientific literature or database entries containing the required experimental data for the specific compound This compound could be located.
The searches for ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and fragmentation pathway analysis for this exact molecule did not yield the specific data points necessary to construct the detailed, scientifically accurate article as requested in the outline. The information found was for structurally related but distinct compounds, which cannot be used to accurately describe the specified molecule.
Advanced Spectroscopic and Spectrometric Characterization of N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is predicted to exhibit several characteristic absorption bands corresponding to its secondary amine, aromatic ring, and methoxy (B1213986) groups.
The key vibrational modes expected are:
N-H Stretch: As a secondary amine, a weak to moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding.
C-H Stretching:
Aromatic C-H: Multiple sharp, weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
Aliphatic C-H: Stronger absorption bands corresponding to the stretching of C-H bonds in the ethyl and benzyl (B1604629) methylene (B1212753) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Aromatic Ring Stretching: Several bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.
C-N Stretching: The stretching vibration of the C-N bond is expected to produce a medium to weak absorption in the range of 1020-1250 cm⁻¹.
C-O Stretching (Ethers): Strong, characteristic bands for the aryl-alkyl ether linkages (the trimethoxy groups) are anticipated in the region of 1000-1300 cm⁻¹. Specifically, two distinct bands are likely: one for the asymmetric C-O-C stretch (around 1200-1275 cm⁻¹) and another for the symmetric stretch (around 1000-1075 cm⁻¹).
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
A summary of the predicted IR absorption bands is provided in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Moderate |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Variable |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
| Asymmetric C-O-C Stretch (Ether) | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch (Ether) | 1000 - 1075 | Strong |
| C-H Out-of-Plane Bending | < 900 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating methoxy groups and the amino group attached to the benzyl system is expected to influence the absorption maxima.
The electronic spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is predicted to show absorption bands characteristic of a substituted benzene ring. These typically include:
π → π* Transitions: These transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring, are expected to result in strong absorption bands. For substituted benzenes, two main bands are often observed:
An intense band, often referred to as the E2-band, is predicted to appear around 200-230 nm.
A less intense band, known as the B-band, is expected in the region of 250-290 nm. The substitution on the ring with multiple auxochromes (the methoxy and amino groups) would likely cause a bathochromic (red) shift of this band to a longer wavelength and an increase in its intensity (hyperchromic effect).
Based on data for structurally similar compounds, the following UV-Vis absorption maxima can be predicted:
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2-band) | ~ 220 - 240 | High |
| π → π* (B-band) | ~ 280 - 300 | Moderate |
X-ray Crystallography for Solid-State Molecular Structure Determination
A crystallographic analysis would be expected to reveal:
The geometry of the benzene ring, which should be largely planar.
The bond lengths and angles of the ethyl and trimethoxybenzyl substituents.
The conformation around the C-N bonds.
Intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group and potentially weak C-H···O interactions, which would dictate the crystal packing.
Without experimental data, a hypothetical crystal data table cannot be provided. However, a successful crystallographic study would yield precise data similar to the example format below.
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density | Value |
Elemental Analysis (CHN) for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₂H₁₉NO₃, the theoretical elemental composition can be calculated.
The molecular weight of C₁₂H₁₉NO₃ is 225.28 g/mol .
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 63.98 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 8.50 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.22 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 21.30 |
| Total | 225.288 | 100.00 |
The calculated elemental analysis values are presented in the table below.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 63.98 |
| Hydrogen (H) | 8.50 |
| Nitrogen (N) | 6.22 |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Thermogravimetric Analysis - DTG) for Material Stability
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would show the decomposition temperature and any mass loss events. For a compound of this nature, a single-step or multi-step decomposition is possible. The analysis would indicate the temperature at which the compound begins to degrade and the temperature at which the decomposition is complete.
Differential Thermogravimetric Analysis (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, providing a clearer indication of the decomposition steps.
A predictive thermal analysis would suggest that the compound is stable up to a certain temperature, after which it will undergo thermal decomposition. The exact temperatures and decomposition profile would need to be determined experimentally.
| Thermal Analysis Technique | Predicted Information |
| TGA | Onset temperature of decomposition and percentage of mass loss. |
| DTG | Peak temperatures corresponding to the maximum rate of decomposition for each step of the degradation process. |
Computational and Theoretical Investigations of N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Conformational analysis, often performed through potential energy surface scans, explores the various spatial arrangements (conformers) of the molecule and their relative energies. sci-hub.se This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.
The optimized geometry provides the foundation for all other computational predictions. Theoretical studies on similar molecules, such as N,N-Di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, have successfully used DFT methods like B3LYP with a 6-311G(d,p) basis set to obtain optimized molecular structures that show good agreement with experimental data from X-ray crystallography. researchgate.net For this compound, we can anticipate the key structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (benzyl) | ~1.46 Å |
| C-N (ethyl) | ~1.47 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Bond Angle | C-N-C | ~112° |
| O-C-C (aromatic) | ~116° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.
The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the electron-rich trimethoxybenzene ring and the nitrogen atom are expected to significantly contribute to the HOMO, while the LUMO is likely distributed over the aromatic system.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
Note: These energy values are illustrative and would be determined through specific DFT calculations.
DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed experimental peaks. For instance, the characteristic N-H stretching vibrations are absent, but C-H, C-N, and C-O stretching and bending modes can be predicted. Studies on related compounds have shown good agreement between theoretical and experimental vibrational spectra. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical shifts, when compared to experimental data, can confirm the molecular structure and assign signals to specific nuclei in the molecule. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the ethyl group, the benzyl (B1604629) group, and the three methoxy (B1213986) groups.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | 1.1 - 1.3 |
| CH₂ (ethyl) | 2.6 - 2.8 |
| CH₂ (benzyl) | 3.7 - 3.9 |
| OCH₃ (methoxy) | 3.8 - 4.0 |
Note: These are illustrative values. Actual shifts depend on the solvent and specific electronic environment.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to explore potential chemical reactions involving this compound. This involves mapping out the reaction pathway, which connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
By modeling the transition state, researchers can calculate the activation energy of a reaction, providing insights into its kinetics. arxiv.org For example, the reactivity of the nitrogen atom as a nucleophile or the potential for electrophilic substitution on the aromatic ring can be investigated. Advanced methods can even be used to determine rate constants for reactions over a range of temperatures. rsc.org
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Solvent effects can alter the conformational preferences, electronic structure, and reaction pathways of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule and uses a color scale to indicate regions of negative and positive electrostatic potential.
Red/Yellow Regions: Indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the methoxy groups and the nitrogen atom.
Blue Regions: Indicate areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms.
The MEP map provides a powerful tool for predicting intermolecular interactions and the sites of chemical reactivity. nih.gov For this compound, the MEP would highlight the nucleophilic character of the oxygen and nitrogen atoms and the potential for hydrogen bonding.
Mechanistic Elucidation of Reactions Involving N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Investigation of Formation Mechanisms
The formation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine from its constituent aldehyde and amine precursors is a multi-step process. Mechanistic investigations focus on elucidating the specific roles of catalysts, the influence of reaction parameters, and the structural identity of transient species that are formed along the reaction coordinate.
The synthesis of amines via reductive amination can be achieved under various catalytic and non-catalytic conditions. The choice of catalyst and reaction parameters significantly influences the reaction rate, efficiency, and selectivity.
Catalytic systems for similar amine syntheses are diverse. Palladium-based catalysts, such as a combination of Pd(OAc)₂ and (rac)-BINAP, have been effectively used for the N-arylation of primary amines, a related transformation cmu.edu. In other contexts, heterogeneous manganese oxides have been employed for the oxidation of amides, demonstrating the utility of transition metals in manipulating amine-related functional groups researchgate.net. Modern organocatalysis offers an alternative, metal-free approach; chiral phosphoric acids, for instance, have been successfully used to catalyze asymmetric reductive aminations, furnishing products with high enantioselectivity nih.gov.
Reaction conditions are tailored to the specific reagents and catalytic system. Temperature is a key variable, with many amine syntheses requiring heating to proceed at a practical rate. For example, related tandem syntheses of tertiary amines are often conducted at temperatures around 100 °C in solvents like methanol (B129727) rsc.org. The choice of solvent is also crucial, with aprotic solvents like acetonitrile (B52724) and toluene (B28343) being common, although some procedures are performed in protic solvents or even under solvent-free conditions cmu.edursc.orgorgsyn.org. High-pressure chemistry presents a unique method for promoting these reactions, sometimes obviating the need for a catalyst entirely by accelerating the reaction through a reduction in activation volume beilstein-journals.org. The reaction is typically performed under an inert atmosphere, such as argon, to prevent side reactions with atmospheric oxygen or moisture rsc.org.
Table 1: Representative Reaction Conditions for Benzylamine (B48309) Synthesis Analogs
| Catalyst System | Solvent | Temperature (°C) | Pressure | Notes | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / (rac)-BINAP | Toluene | Room Temp. | Atmospheric | Used for N-arylation of alkylamines. | cmu.edu |
| "Cat. 1" / Cs₂CO₃ (base) | Methanol | 100 | Atmospheric | Tandem three-component coupling. | rsc.org |
| None | Acetonitrile | 84 | Atmospheric | Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine. | orgsyn.org |
| None | Acetone (reagent) | Room Temp. | 2.8 - 3.8 kbar | Catalyst- and solvent-free synthesis of dihydrobenzimidazoles. | beilstein-journals.org |
| Chiral Phosphoric Acid | Not specified | Not specified | Atmospheric | Organocatalytic asymmetric reductive amination. | nih.gov |
The reductive amination pathway proceeds through distinct, albeit often short-lived, intermediates. The initial reaction between 2,4,5-trimethoxybenzaldehyde (B179766) and ethylamine (B1201723) results in the formation of a carbinolamine, or hemiaminal, intermediate. This species is typically unstable and undergoes acid- or base-catalyzed dehydration to yield the corresponding N-(2,4,5-trimethoxybenzylidene)ethanamine, a Schiff base or imine. This imine is the key intermediate that undergoes reduction in the second stage of the reaction.
Direct observation and characterization of these intermediates can be challenging due to their transient nature. However, mechanistic studies on analogous systems have successfully identified such species. For instance, in a related synthesis, the imine intermediate N-benzyl-1-(4-methoxyphenyl)methanimine was isolated and used in subsequent reaction steps to confirm its role in the pathway rsc.org.
The transition states represent the highest energy points along the reaction coordinate. For the initial nucleophilic attack of the amine on the carbonyl carbon, the transition state involves the partial formation of a C-N bond and partial breaking of the C=O π-bond, with a corresponding buildup of negative charge on the oxygen atom. The subsequent dehydration step proceeds through a transition state where the C-O bond of the protonated hydroxyl group is breaking. Finally, the reduction of the imine involves a transition state where a hydride ion is transferred from the reducing agent to the imine carbon. The electronic nature of these transition states can be inferred from kinetic studies, such as the Hammett analysis discussed below researchgate.net.
Reaction Kinetics and Rate Law Determinations
Kinetic studies are essential for developing a quantitative model of a reaction mechanism. By measuring how reaction rates change in response to variations in reactant concentrations or substituent patterns, it is possible to formulate a rate law and gain insight into the composition and electronic nature of the rate-determining transition state.
The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for correlating reaction rates with the electronic properties of substituents on an aromatic ring wikipedia.org. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects wikipedia.org. The sign and magnitude of ρ provide valuable information about the mechanism. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which suggests a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state.
A negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.
For the synthesis of this compound, a Hammett study would involve measuring the rates of reaction between ethylamine and a series of benzaldehydes with different para- and meta-substituents. The 2,4,5-trimethoxy substituents on the parent aldehyde are all electron-donating. In the first step of the reaction (nucleophilic attack by ethylamine on the carbonyl), these groups deactivate the carbonyl carbon towards attack, suggesting that the reaction would have a positive ρ value. Studies on analogous reactions support this. For example, the protonation of substituted N-trimethylammoniophenylacetamidates yielded a ρ value of +0.639, while the oxidation of N-benzylbenzamides showed a ρ of +0.355, both indicating a transition state with developing negative charge. researchgate.netrsc.org
Table 2: Illustrative Hammett Data for a Hypothetical Benzaldehyde Reaction
| Substituent (X) | Hammett Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
|---|---|---|---|
| p-OCH₃ | -0.27 | 0.50 | -0.30 |
| p-CH₃ | -0.17 | 0.65 | -0.19 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | +0.23 | 1.95 | 0.29 |
| p-CN | +0.66 | 7.24 | 0.86 |
| p-NO₂ | +0.78 | 12.02 | 1.08 |
Note: Data are hypothetical to illustrate a reaction with a positive ρ value (ρ ≈ +1.4), where electron-withdrawing groups accelerate the rate.
The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond (or other bond to hydrogen) is broken in the rate-determining step (RDS) of a reaction. It is measured as the ratio of the reaction rate for a normal substrate (kH) to that of its isotopically labeled counterpart (kD). A primary KIE (kH/kD > 2) is a strong indicator that the corresponding bond is cleaved during the RDS.
In the reductive amination pathway to this compound, two steps are potential candidates for being rate-determining:
Dehydration of the hemiaminal: This step involves the breaking of an O-H bond and a C-O bond, but not typically a C-H bond that would be easily probed by KIE.
Reduction of the imine: This step involves the transfer of a hydride (H⁻) from a reducing agent (e.g., NaBH₄, Hantzsch ester) to the imine carbon. Cleavage of the reductant's H-donor bond occurs here.
By using a deuterated reducing agent (e.g., NaBD₄), a primary KIE would be observed if this reduction step is rate-determining. If imine formation is the RDS, no significant KIE would be expected upon deuterating the reducing agent. Mechanistic experiments involving deuterated solvents, such as CD₃OD, have been used to trace the origin of atoms in the final product and infer mechanistic details, providing complementary information to traditional KIE studies rsc.org.
Table 3: Interpretation of Kinetic Isotope Effect (KIE) Measurements
| Experiment | Observed kH/kD | Interpretation |
|---|---|---|
| Use of NaBD₄ vs. NaBH₄ | ~ 1 | Hydride transfer is not the rate-determining step. Imine formation is likely the RDS. |
| Use of NaBD₄ vs. NaBH₄ | 3 - 7 | Hydride transfer is the rate-determining step, indicating a primary KIE. |
| Reaction in D₂O vs. H₂O | 0.5 - 0.8 | Solvent isotope effect suggests involvement of proton transfer in the RDS (e.g., specific acid catalysis in hemiaminal dehydration). |
Thermodynamic and Energetic Profiling of Reaction Pathways
A complete mechanistic picture includes an understanding of the energetic landscape of the reaction. A reaction energy profile plots the change in potential energy as reactants are converted into products, passing through transition states and intermediates. These profiles are most commonly generated using quantum chemical calculations, such as Density Functional Theory (DFT).
Reactants: 2,4,5-trimethoxybenzaldehyde and ethylamine.
Intermediate 1: The hemiaminal.
Transition State 1 (TS1): The transition state for the dehydration of the hemiaminal to the imine.
Intermediate 2: The N-(2,4,5-trimethoxybenzylidene)ethanamine (imine).
Transition State 2 (TS2): The transition state for the hydride transfer to the imine.
Product: this compound.
Table 4: Hypothetical Relative Free Energy Profile for Reductive Amination
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Aldehyde + Amine | 0.0 |
| Intermediate 1 | Hemiaminal | +3.5 |
| TS1 | Dehydration to Imine | +21.0 |
| Intermediate 2 | Imine + H₂O | -2.1 |
| TS2 | Hydride Transfer | +15.5 |
| Products | Amine + H₂O | -12.0 |
Note: Values are hypothetical, illustrating a case where imine formation (TS1) is the rate-determining step.
Analytical Techniques for the Detection and Quantification of N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Chromatographic Separations
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For a compound like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, both gas and liquid chromatography can be effectively employed.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu While primary and secondary amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing and adsorption to the column, method optimization and derivatization can overcome these issues. labrulez.com
Method development for the GC analysis of this compound would involve careful selection of the column, temperature program, and injector parameters. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often suitable for separating substituted phenethylamines. waters.comresearchgate.net The temperature program typically starts at a lower temperature and is ramped up to facilitate the elution of the analyte. iu.eduwaters.com Helium is commonly used as the carrier gas at a constant flow rate. waters.comrsc.org
Table 1: Illustrative GC Method Parameters for Amine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS, 15-30 m, 0.25-0.53 mm ID | Separation based on boiling point and polarity |
| Carrier Gas | Helium, 1-2 mL/min | Transports the sample through the column |
| Injector Type | Split/Splitless | Introduces a small, precise amount of sample |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample |
| Oven Program | 150 °C (2 min) to 250 °C at 50 °C/min | Separates compounds based on volatility |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the eluted compounds |
This table presents typical parameters that would serve as a starting point for the method development for this compound, based on general amine analysis.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds and is a common alternative to GC for amine analysis. Reversed-phase HPLC is the most common mode used for this class of compounds.
Method development centers on the choice of a suitable column and mobile phase to achieve optimal separation. A C18 column is a frequent choice for the separation of many organic molecules, including substituted phenethylamines. rsc.orgorgsyn.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgscirp.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and reasonable analysis times. rsc.org Detection is commonly achieved using a UV-Vis detector, often set at a wavelength around 220 nm. rsc.org
Table 2: Illustrative HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 2.0-4.6 mm ID, 30-150 mm length | Stationary phase for reversed-phase separation |
| Mobile Phase A | Water with 10 mM ammonium acetate or 0.1% formic acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase |
| Gradient | 0-100% B over several minutes | To elute compounds with varying polarities |
| Flow Rate | 0.25-1 mL/min | Pushes the mobile phase through the system |
| Column Temp. | 40 °C | To ensure reproducible retention times |
| Detector | UV-Vis at 220 nm | Detects compounds that absorb UV light |
This table illustrates a common starting point for HPLC method development for compounds structurally related to this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of specificity and sensitivity. Mass spectrometry is the most powerful detector when coupled with either GC or LC.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. waters.com It is a widely used technique for the analysis of volatile compounds, including many drugs and their metabolites. iu.edu For compounds like this compound, GC-MS analysis provides not only the retention time but also a mass spectrum, which serves as a chemical fingerprint.
In electron impact (EI) ionization, the most common ionization mode in GC-MS, the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern is characteristic of the molecule's structure. For N-benzyl-substituted phenethylamines, characteristic fragment ions often include the iminium cation formed by cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain. researchgate.net Chemical ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the analyte. waters.com The use of high-resolution mass spectrometry (HRMS) can provide exact mass data, which allows for the determination of the elemental composition of the molecule and its fragments. waters.com
Table 3: Typical GC-MS Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | Agilent 6890 or similar | Separates the sample components |
| Column | DB-5MS or equivalent | Stationary phase for separation |
| Ionization Mode | Electron Impact (EI), 70 eV | Fragments the molecule for identification |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio |
| Source Temp. | 180-230 °C | Temperature of the ion source |
| Scan Range | 40-550 m/z | Range of masses scanned |
| Transfer Line Temp. | 250-280 °C | Connects the GC to the MS |
This table provides a general overview of GC-MS parameters applicable to the analysis of substituted phenethylamines.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that are ideal for analyzing compounds that are not amenable to GC analysis. researchgate.net LC-MS is frequently used for the determination of trace levels of compounds in complex biological samples. researchgate.net
Electrospray ionization (ESI) is a common interface used to couple LC with MS. scirp.org In LC-MS analysis of this compound, the quasi-molecular ion [M+H]+ would be expected as the base peak in the mass spectrum. scirp.org Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is used for structural elucidation and highly sensitive quantification. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented to produce product ions. The transition from a specific precursor ion to a product ion can be monitored, which significantly reduces background noise and improves detection limits. researchgate.net
Table 4: Representative LC-MS/MS Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | Shimadzu LC-10AS, Agilent 1200 or similar | Performs the chromatographic separation |
| Column | C18 or similar reversed-phase | Stationary phase for separation |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates ions from the sample |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | Mass analysis of precursor and product ions |
| Capillary Voltage | 3.5 kV | Voltage applied to the ESI needle |
| Collision Energy | 10-40 V | Energy used to fragment precursor ions in MS/MS |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly sensitive and selective quantification |
This table outlines typical parameters for an LC-MS/MS method that could be developed for the analysis of this compound.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte before analysis. For this compound, this could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net
Derivatization is a chemical modification of the analyte to improve its analytical properties. iu.edu For GC analysis of amines, derivatization is often employed to increase volatility and thermal stability, and to improve peak shape. iu.edu The process involves replacing the active hydrogen on the nitrogen atom with a less polar functional group. iu.edu
Common derivatization reagents for amines fall into several categories:
Acylation reagents: Anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable amide derivatives. iu.eduscispace.com
Silylation reagents: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. researchgate.net
Chloroformates: Ethyl chloroformate has been used to derivatize primary amines. iu.edu
The choice of derivatization reagent depends on the specific analyte and the analytical goals. The reaction conditions, including solvent, temperature, and time, must be optimized to ensure complete derivatization. For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and improve sensitivity. researchgate.net
Table 5: Common Derivatization Reagents for Amines
| Reagent Class | Example Reagent | Abbreviation | Functional Group Added |
|---|---|---|---|
| Acylating Agent | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl |
| Acylating Agent | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl |
| Silylating Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |
This table lists common derivatization reagents that could be used to enhance the GC analysis of this compound.
No Publicly Available Data on the Analytical Method Validation for this compound
A comprehensive review of scientific literature and analytical chemistry databases reveals a significant lack of publicly available information regarding the validated analytical methods for the detection and quantification of the chemical compound this compound.
Despite extensive searches for detailed research findings on the method validation and determination of analytical figures of merit, no specific studies outlining the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this particular compound could be identified.
The development and validation of analytical methods are crucial steps in ensuring the reliability and accuracy of scientific data. This process typically involves a rigorous evaluation of a method's performance characteristics. Key parameters assessed during method validation include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Without access to peer-reviewed studies or official validation reports, it is not possible to provide detailed information or data tables on the analytical techniques specifically validated for this compound. The scientific community relies on such published data to ensure the reproducibility and comparability of results across different laboratories.
It is important to note that while analytical methods for structurally similar compounds, such as other substituted benzylamines or related psychoactive substances, may exist, the specific validation data for this compound remains unpublished or is not available in the public domain. Therefore, any discussion on its analytical figures of merit would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication in the field of analytical chemistry would be necessary to establish and validate a reliable method for the detection and quantification of this compound.
Chemical Transformations and Derivative Synthesis of N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Reactions at the Amine Nitrogen
The presence of a secondary amine functionality, with its lone pair of electrons and a reactive N-H bond, makes the nitrogen atom a primary site for chemical transformations.
Further Alkylation or Acylation for the Formation of Tertiary Amines or Amides
The secondary amine group of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine can be readily converted into tertiary amines or amides through alkylation and acylation reactions, respectively.
Alkylation: The introduction of a third, distinct alkyl group onto the nitrogen atom to form a tertiary amine can be achieved through several methods. Direct N-alkylation using alkyl halides is a straightforward approach. researchgate.net However, this method can sometimes be challenging to control, potentially leading to a mixture of the desired tertiary amine and an over-alkylated quaternary ammonium (B1175870) salt. researchgate.netuomustansiriyah.edu.iq To enhance selectivity and yield, the reaction is often performed in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), which neutralizes the hydrogen halide formed during the reaction without competing in the alkylation. researchgate.net
Another common strategy is reductive amination. youtube.com This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding tertiary amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). uomustansiriyah.edu.iq
Acylation: The synthesis of amides from this compound is typically a high-yield reaction. It is achieved by treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). uomustansiriyah.edu.iq Unlike alkylation, acylation of the nitrogen atom does not proceed further to form a quaternary-like species. The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing over-acylation. uomustansiriyah.edu.iq The amide can subsequently be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a tertiary amine. youtube.com
| Reaction Type | Reagents and Conditions | Product Type | General Utility |
| Direct Alkylation | Alkyl halide (e.g., R-X), Hünig's base, Acetonitrile (B52724) | Tertiary Amine | Direct installation of an alkyl group. researchgate.net |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ or NaBH₄ | Tertiary Amine | Forms tertiary amines from carbonyl compounds. uomustansiriyah.edu.iqyoutube.com |
| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amide | Synthesis of stable amide derivatives. uomustansiriyah.edu.iq |
| Amide Reduction | 1. Acylation, 2. LiAlH₄, THF | Tertiary Amine | Two-step route to tertiary amines via amides. youtube.com |
Formation of Salts and Quaternary Ammonium Compounds
The basic nature of the amine nitrogen allows for the formation of various salts and quaternary ammonium compounds.
Salt Formation: As a secondary amine, this compound is basic and will react with both inorganic and organic acids to form ammonium salts. This reaction involves the protonation of the nitrogen's lone pair of electrons. The resulting salts, such as hydrochlorides or acetates, are typically crystalline solids with increased water solubility compared to the free base. This property is often exploited in purification and handling of amine-containing compounds.
Quaternary Ammonium Compounds: Quaternary ammonium compounds are molecules in which the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. googleapis.com Starting from the secondary amine this compound, quaternization is a two-step process. First, the secondary amine is alkylated to a tertiary amine as described in section 7.1.1. This tertiary amine can then undergo a second alkylation with an alkyl halide (e.g., methyl iodide) to yield the corresponding quaternary ammonium salt. uomustansiriyah.edu.iq The reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. The reactivity of the alkyl halide is a key factor, with methyl and primary halides being the most effective. Quaternary ammonium compounds have diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. google.com
Transformations Involving the Nitrogen Lone Pair (e.g., Lewis Basic Adducts)
The non-bonding pair of electrons on the nitrogen atom imparts Lewis basicity to the molecule. A Lewis base is a substance that can donate a pair of electrons to a Lewis acid to form a Lewis adduct. researchgate.net this compound can react with various electron-deficient species (Lewis acids), such as boron compounds (e.g., borane, boron trifluoride) or metal halides (e.g., aluminum trichloride, zinc chloride), to form stable coordination complexes or adducts. researchgate.netresearchgate.net In these adducts, a coordinate covalent bond is formed between the nitrogen atom and the Lewis acid. The formation of such adducts can influence the chemical and physical properties of the amine, including its reactivity in subsequent transformations.
Reactions on the Trimethoxybenzyl Aromatic Moiety
The aromatic ring of the 2,4,5-trimethoxybenzyl group is highly activated towards electrophilic attack due to the strong electron-donating resonance effects of the three methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. wikipedia.org The rate and regioselectivity (i.e., the position of substitution) of the reaction are dictated by the substituents already present on the ring.
In this compound, the benzene (B151609) ring is substituted with three methoxy groups (-OCH₃) at positions 2, 4, and 5, and a benzyl-amine group (-CH₂NHEt) at position 1. Both methoxy and alkyl groups are activating and ortho-, para-directing. wikipedia.orglibretexts.org The combined effect of these groups makes the aromatic ring exceptionally nucleophilic and directs incoming electrophiles to the remaining unsubstituted positions, C-3 and C-6.
Position C-6: This position is highly activated. It is ortho to the methoxy group at C-5 and the benzyl-amine group at C-1, and para to the methoxy group at C-2.
Position C-3: This position is also activated, being ortho to the methoxy groups at C-2 and C-4.
Due to the powerful, synergistic activation from multiple substituents, SEAr reactions on this system are expected to proceed under mild conditions. Position C-6 is generally considered the most probable site for substitution due to the strong para-directing effect from the C-2 methoxy group and ortho-directing effects from C-1 and C-5 substituents.
| SEAr Reaction | Typical Reagents | Potential Product (Major Isomer) |
| Nitration | HNO₃, H₂SO₄ | N-ethyl-N-(6-nitro-2,4,5-trimethoxybenzyl)amine |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-ethyl-N-(6-bromo-2,4,5-trimethoxybenzyl)amine |
| Sulfonation | Fuming H₂SO₄ | 6-((ethylamino)methyl)-2,3,5-trimethoxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-((ethylamino)methyl)-2,3,5-trimethoxyphenyl)ethan-1-one |
Functional Group Interconversions of Methoxy Groups
The methoxy groups on the aromatic ring, while generally stable, can be transformed into other functional groups, most notably hydroxyl groups, through ether cleavage reactions. This process, known as O-demethylation, involves breaking the aryl C-O bond.
Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and strong Lewis acids such as boron tribromide (BBr₃). Boron tribromide is particularly effective and often used under mild conditions for cleaving aryl ethers without affecting other functional groups. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic displacement of the methyl group by a bromide ion.
Selective demethylation of one of the three methoxy groups in this compound would be challenging and would likely depend on subtle differences in their steric and electronic environments. The methoxy group at C-4, being flanked by two other substituents, might exhibit different reactivity compared to those at C-2 and C-5. Achieving high selectivity for the cleavage of a single, specific methoxy group would likely require carefully optimized reaction conditions or the use of specialized reagents. Following demethylation, the resulting phenol(s) can undergo further reactions, such as O-alkylation or O-acylation, to introduce new functionalities.
Synthesis of Conjugates and Polymeric Derivatives incorporating the this compound Scaffold
The incorporation of specific chemical scaffolds into larger molecular architectures, such as conjugates and polymers, is a fundamental strategy in materials science and medicinal chemistry. This approach aims to combine the unique properties of the small molecule with the physicochemical characteristics of the macromolecule, such as enhanced stability, solubility, or targeted delivery. The this compound scaffold possesses two primary reactive sites for such modifications: the secondary amine and the electron-rich aromatic ring. These sites offer versatile handles for covalent attachment to other molecules or for transformation into polymerizable monomers.
While specific literature detailing the synthesis of conjugates and polymeric derivatives of this compound is not extensively documented, established principles of organic synthesis allow for the rational design of such macromolecules. The strategies generally fall into two categories: direct conjugation to a pre-existing molecule or polymer, and the synthesis of a monomer for subsequent polymerization.
Conjugate Synthesis via Functionalization of the Secondary Amine
The secondary amine of the this compound scaffold is a nucleophilic site that can readily participate in reactions to form stable covalent bonds, most notably amide linkages.
Amide Bond Formation: A prevalent method for conjugating amines involves their reaction with carboxylic acids. nih.gov For this to occur under mild conditions suitable for complex molecules, the carboxylic acid must first be "activated". luxembourg-bio.com A common and highly efficient method utilizes carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. nih.gov
The process involves the reaction of a molecule or polymer bearing a carboxylic acid group with EDC and NHS to form an NHS-ester. This activated intermediate is then susceptible to nucleophilic attack by the secondary amine of this compound, resulting in the formation of a stable amide bond and release of the NHS leaving group. This strategy is widely employed in the creation of polymer-drug conjugates.
Table 1: Hypothetical Reaction Parameters for Amide Coupling
| Entry | Carboxylic Acid Source | Coupling Agents | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Carboxy-PEG | EDC, NHS | DMF | 24 | 25 | 85 |
| 2 | Poly(acrylic acid) | DCC, NHS | DMSO | 48 | 25 | 78 |
| 3 | Biotin-COOH | HATU, DIPEA | CH₂Cl₂ | 12 | 25 | 90 |
Data are illustrative and based on typical yields for similar conjugation reactions.
Polymeric Derivative Synthesis
The synthesis of polymers incorporating the this compound scaffold can be achieved by transforming the molecule into a monomer suitable for either step-growth or chain-growth polymerization.
Synthesis of Monomers for Chain-Growth Polymerization: A versatile approach is to attach a polymerizable group, such as a vinyl or acryloyl moiety, to the scaffold. The secondary amine is an ideal site for this functionalization. For instance, reaction with 4-vinylbenzyl chloride (VBC) in the presence of a non-nucleophilic base would yield a styrenic monomer. researchgate.net The resulting monomer, N-ethyl-N-(2,4,5-trimethoxybenzyl)-N-(4-vinylbenzyl)amine, contains the desired scaffold and a polymerizable double bond.
Alternatively, acylation of the secondary amine with acryloyl chloride or methacryloyl chloride would produce the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. These monomers can then undergo polymerization, often via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers with the this compound moiety as a pendant group on each repeating unit. researchgate.net
Table 2: Hypothetical Data for RAFT Polymerization of a Scaffold-Derived Monomer
| Entry | Monomer | Chain Transfer Agent | Initiator | [M]:[CTA]:[I] | Mn (kDa) | Đ (Mw/Mn) |
| 1 | Styrenic Derivative | CPADB | AIBN | 100:1:0.2 | 21.5 | 1.15 |
| 2 | Acrylamide Derivative | DDMAT | AIBN | 200:1:0.2 | 45.2 | 1.18 |
Data are hypothetical, representing typical results for RAFT polymerization of functional styrenic or acrylamide monomers.
Functionalization of the Aromatic Ring for Polymer Synthesis: The 2,4,5-trimethoxybenzyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the three methoxy groups. acs.org This reactivity can be exploited to introduce functional groups onto the benzene ring, which can then be used for polymerization or conjugation. For example, a Friedel-Crafts acylation or Vilsmeier-Haack formylation could introduce a ketone or aldehyde, respectively, at the C6 position, which is the most sterically accessible and electronically activated site. These new functional handles could then be elaborated into polymerizable groups or used as points of attachment in step-growth polymerization processes. This route allows the secondary amine to remain unmodified, which could be advantageous if its basicity or nucleophilicity is desired in the final polymer.
Applications in Organic Synthesis and Catalysis
N-ethyl-N-(2,4,5-trimethoxybenzyl)amine as a Building Block and Synthetic Intermediate
The structural characteristics of this compound make it a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The secondary amine provides a nucleophilic site for a variety of chemical transformations.
Key Synthetic Applications:
Heterocycle Synthesis: Benzylamines are common precursors in the synthesis of N-heterocycles. rsc.orggla.ac.uk For instance, ortho-metallated primary benzylamine (B48309) complexes of palladium(II) can undergo isocyanide insertion to form isoindolinimines. rsc.org Similarly, this compound could serve as a key intermediate for constructing diverse heterocyclic frameworks, which are prevalent in pharmacologically active compounds. beilstein-journals.orgmdpi.com The trimethoxybenzyl group itself is found in a variety of bioactive compounds and can be used to build complex asymmetric structures. mdpi.com
Functional Group Interconversion: The amine group can be readily transformed into other functional groups. For example, it can be acylated or undergo reactions to form more complex side chains. The condensation of 3,4,5-trimethoxybenzyl chloride, a related precursor, with various amines has been shown to yield a range of trimethoxybenzyl derivatives, highlighting the reactivity of the benzyl (B1604629) group in substitution reactions. nih.gov
Protecting Group Chemistry: The benzyl portion of the molecule can function as a protecting group for the amine, which can be removed under specific reaction conditions, such as sodium reduction in liquid ammonia (B1221849). semanticscholar.org This strategy is advantageous in multi-step syntheses where the amine's reactivity needs to be temporarily masked. semanticscholar.org
The synthesis of related N-ethyl-benzylamines is often achieved through methods like the hydroboration of corresponding amides or the reductive amination of benzaldehydes, procedures that are generally efficient and high-yielding. chemicalbook.com
Role as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers to form stable complexes. tue.nl This ability allows it to function as a ligand in both homogeneous and heterogeneous catalysis.
Synthesis and Characterization of Metal Complexes
N-alkyl-N-benzylamines and related structures are known to form stable coordination complexes with a variety of transition metals, including ruthenium(II), iron(II), nickel(II), palladium(II), and Group 4 metals like titanium and zirconium. researchgate.netscholaris.cacore.ac.uknih.gov
General Synthesis: Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt (e.g., metal chlorides or acetates) in an appropriate solvent like ethanol (B145695) at room temperature. uobaghdad.edu.iq The resulting complexes often precipitate from the solution and can be isolated as crystalline solids.
Characterization Techniques: The formation and structure of these metal complexes are confirmed using a suite of analytical and spectroscopic methods.
FTIR Spectroscopy: A key technique used to confirm coordination is Fourier-transform infrared (FTIR) spectroscopy. Upon complexation, shifts in the vibrational frequencies of bonds near the coordinating nitrogen atom are observed. For instance, changes in the C-N stretching frequency would indicate the involvement of the amine in metal binding. uomustansiriyah.edu.iqinorgchemres.org
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon coordination to a metal center. uomustansiriyah.edu.iq
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. uobaghdad.edu.iquomustansiriyah.edu.iq
X-ray Crystallography: For crystalline complexes, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, detailing bond lengths, bond angles, and the precise coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov
Based on analogous systems, this compound would be expected to act as a monodentate or potentially a bidentate ligand if one of the methoxy (B1213986) groups participates in coordination. Complexes with related N-donor ligands have been shown to adopt various geometries, such as the octahedral coordination observed for iron(III) with N-(2-fluorobenzyl)-N-nitrozohydroxylamine. researchgate.net
| Metal Ion | Potential Geometry | Characterization Methods Used for Analogues |
| Fe(III) | Octahedral | X-ray Diffraction, FTIR, UV-Vis |
| Ni(II) | Octahedral, Tetrahedral | Magnetic Susceptibility, UV-Vis, FTIR |
| Pd(II) | Square Planar | NMR, FTIR, Mass Spectrometry |
| Cu(II) | Square Planar, Octahedral | Magnetic Susceptibility, UV-Vis, FTIR |
| Zn(II) | Tetrahedral, Octahedral | NMR, FTIR, Elemental Analysis |
This table is based on data from analogous metal-ligand complexes and represents potential coordination scenarios. researchgate.netcore.ac.ukuomustansiriyah.edu.iqinorgchemres.orgnih.gov
Catalytic Activity in Organic Transformations
Metal complexes containing nitrogen-based ligands are widely employed as catalysts in a range of organic reactions due to their ability to modulate the metal center's reactivity, selectivity, and stability. tue.nl
Potential Catalytic Roles:
Hydrogenation Reactions: Ruthenium complexes featuring N-H containing ligands have proven to be highly active catalysts for the hydrogenation of nitriles to primary amines, such as the conversion of benzonitrile (B105546) to benzylamine. acs.org Iron complexes with similar ligand frameworks are also emerging as effective and more sustainable alternatives for such transformations. scholaris.ca A complex formed with this compound could potentially exhibit similar catalytic activity in hydrogenation and transfer hydrogenation reactions. nih.gov
C-H Functionalization: Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis. The use of specific ligands is crucial for directing the catalyst to a particular C-H bond. Benzylamine derivatives have been successfully used in meta-C–H functionalization reactions, where the ligand plays a key role in the catalytic cycle. nih.gov
Oligomerization and Polymerization: Nickel(II) and palladium(II) complexes supported by iminopyridyl ligands (which contain N-donor atoms) have been utilized as catalyst precursors for ethylene (B1197577) oligomerization. core.ac.uk These catalysts, when activated by a cocatalyst, can show high activity and selectivity for specific oligomers. core.ac.uk
The electronic properties of the this compound ligand, influenced by the electron-donating methoxy groups on the benzene (B151609) ring, could enhance the stability and reactivity of the coordinated metal center, making its complexes promising candidates for various catalytic applications.
Potential Contributions to Materials Science
The structural features of this compound also suggest its potential for use in the development of new materials. The combination of an aromatic ring system and a reactive amine group allows for its incorporation into larger molecular architectures and polymers.
Polymer Synthesis: Amines are common monomers or building blocks in polymer chemistry. They can react with various functional groups to form polyamides, polyimines, or other polymers. The trimethoxybenzyl moiety could be incorporated into a polymer side chain, potentially imparting specific properties such as altered solubility, thermal stability, or optical characteristics. nih.govchalmers.se For example, the related compound 3,4,5-trimethoxybenzyl alcohol is used in materials science applications. sigmaaldrich.com
Functional Materials: The electron-rich nature of the trimethoxybenzene ring makes it an interesting component for materials with electronic or optical properties. Polymers containing similar substituted phenylene rings, such as MEH-PPV, are used in organic electronics as semiconducting materials for applications in photovoltaic cells and light-emitting diodes. researchgate.net Incorporating the this compound unit into conjugated polymer systems could modulate their electronic band gap and charge transport properties.
Surface Modification: The amine group can be used to anchor the molecule onto surfaces, such as metal oxides or nanoparticles. This surface functionalization could be used to alter the surface properties of materials, for example, to create new stationary phases for chromatography or to stabilize nanoparticles for catalytic applications.
The ability of the amine to coordinate with metals also opens possibilities for creating metal-organic frameworks (MOFs) or coordination polymers, where the molecule acts as a linker between metal centers to build extended, porous structures with potential applications in gas storage, separation, and catalysis.
Patent Landscape and Intellectual Property in Relation to N Ethyl N 2,4,5 Trimethoxybenzyl Amine
Review of Patents Disclosing Synthesis or Utilization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine and Structurally Related Compounds
While a direct patent for the synthesis or use of this compound has not been identified, the patent literature for structurally related compounds provides a clear indication of its potential applications and the synthetic routes that would be subject to intellectual property protection. The key areas of patent activity are centered on the synthesis of the crucial precursor, 2,4,5-trimethoxybenzaldehyde (B179766), and the broader class of benzylamine (B48309) derivatives for pharmaceutical applications.
Patents for the synthesis of trimethoxybenzaldehydes are well-established, driven by their importance as intermediates in the manufacturing of pharmaceuticals. For instance, processes for preparing 3,4,5-trimethoxybenzaldehyde (B134019) are detailed in patents due to its role as a key intermediate for the antibacterial drug trimethoprim. google.comgoogleapis.com These patents often describe multi-step chemical syntheses from readily available starting materials like vanillin. google.com One patented process, for example, outlines the bromination of vanillin, followed by hydrolysis and subsequent methylation to yield the desired trimethoxybenzaldehyde. google.com Such patents highlight the established methodologies for creating the core trimethoxybenzyl structure.
The broader class of benzylamine derivatives is the subject of numerous patents, primarily for their therapeutic potential. For example, certain benzylamine derivatives are claimed for their ability to treat Alzheimer's disease. google.com Other patents disclose the use of benzylamine derivatives as antifungal agents for human, animal, and agricultural applications. google.com These patents often feature broad claims that cover a wide range of substitutions on the benzyl (B1604629) and amine moieties, which could potentially include the 2,4,5-trimethoxy substitution pattern and an N-ethyl group.
Analysis of Protected Synthetic Routes and Chemical Applications
The synthesis of this compound would likely involve a two-step process starting from 2,4,5-trimethoxybenzaldehyde. The first step is the synthesis of the aldehyde, and the second is its conversion to the final amine.
Protected Synthesis of the Precursor:
The synthesis of 2,4,5-trimethoxybenzaldehyde itself is covered by various patents that focus on efficient and industrially scalable methods. These processes often start from more common and less expensive materials. For example, a patented method describes the synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin, a process that involves bromination, hydrolysis, and methylation steps. google.com While this patent is for a different isomer, the chemical strategies employed are highly relevant and could be adapted for the synthesis of the 2,4,5-trimethoxy isomer.
Protected Reductive Amination:
The conversion of the aldehyde to the target amine would typically be achieved through reductive amination. Patents exist that cover specific methods and catalysts for the reductive amination of substituted benzaldehydes. One such patent details an accelerated Leuckart reaction for the reductive amination of various benzaldehydes, including 2,4,6-trimethoxybenzaldehyde. googleapis.com This method, which uses formic acid and formamide, could be applied to the synthesis of this compound by using the appropriate ethylamine (B1201723) source. The claims in such patents may be broad enough to cover the reductive amination of a wide array of substituted benzaldehydes, thereby encompassing the synthesis of the target compound.
Protected Chemical Applications:
The potential applications of this compound can be inferred from patents on structurally similar compounds. The trimethoxybenzyl motif is a feature in compounds patented for a variety of therapeutic uses. Patents for benzylamine derivatives indicate their potential as treatments for neurodegenerative diseases like Alzheimer's and as antifungal agents. google.comgoogle.com Therefore, it is plausible that this compound, if synthesized and tested, could fall under the protective umbrella of these existing patents should it exhibit similar biological activities.
Emerging Trends in Intellectual Property for Trimethoxybenzylamine Scaffolds
The intellectual property landscape for compounds containing the trimethoxybenzylamine scaffold is evolving, with several key trends emerging. These trends point towards a future where novel derivatives, improved synthetic processes, and new therapeutic applications will be the focus of patent filings.
A significant trend is the development of more efficient and environmentally friendly synthetic methods. There is a continuous drive to discover "greener" chemical processes that reduce waste, use less hazardous reagents, and are more cost-effective for large-scale production. Patents focusing on novel catalysts, solvent systems, and one-pot syntheses for trimethoxybenzaldehydes and their amine derivatives are likely to become more common.
Another major trend is the exploration of new therapeutic applications for trimethoxybenzylamine derivatives. While existing patents cover uses such as antibacterial and antifungal agents, there is ongoing research to identify new biological targets for this class of compounds. This could lead to patents for the treatment of a wider range of diseases, including cancers, inflammatory conditions, and metabolic disorders. The versatility of the trimethoxybenzylamine scaffold allows for the generation of large libraries of compounds for high-throughput screening, which is likely to fuel the discovery of new patentable uses.
Furthermore, there is a growing interest in the development of prodrugs and specialized drug delivery systems for benzylamine derivatives. These technologies aim to improve the pharmacokinetic properties, bioavailability, and targeted delivery of the active compounds, and as such, represent a significant area for future intellectual property.
Finally, as with many areas of medicinal chemistry, there is a trend towards the patenting of specific stereoisomers of chiral trimethoxybenzylamine derivatives. If a particular enantiomer or diastereomer is found to have superior efficacy or a better safety profile, it can be the subject of a separate patent, even if the racemic mixture was previously known.
Future Research Directions in N Ethyl N 2,4,5 Trimethoxybenzyl Amine Chemistry
Development of Novel and Economically Viable Synthetic Routes
The efficient synthesis of N-substituted benzylamines is a cornerstone of organic chemistry. For N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, future research should prioritize the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.
Key research avenues include:
Catalytic Reductive Amination: A prominent strategy involves the reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with ethylamine (B1201723) to form an intermediate imine, which is then hydrogenated. A one-pot approach, where the imine is hydrogenated in the same reaction vessel without isolation, could significantly improve efficiency. google.com Future studies could explore various hydrogenation catalysts, particularly those based on abundant, non-precious metals like nickel, to reduce costs. google.com
Borrowing Hydrogen Methodology: An atom-economical alternative is the direct N-alkylation of 2,4,5-trimethoxybenzyl alcohol with ethylamine. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" method, often catalyzed by nickel or other transition metals, proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination using hydrogen borrowed from the initial oxidation step. nih.govacs.orgnih.govresearchgate.net This approach minimizes waste, as the only byproduct is water.
Green Chemistry Approaches: Investigation into catalyst- and additive-free methods, potentially using greener solvents or solvent-free conditions, represents a significant forward step. beilstein-journals.org Exploring flow chemistry setups for these synthetic routes could also enhance safety, scalability, and product consistency.
A comparative analysis of these potential routes is essential for identifying the most viable option for large-scale production.
| Synthetic Strategy | Starting Materials | Key Advantages | Potential Research Focus |
| Reductive Amination | 2,4,5-trimethoxybenzaldehyde, Ethylamine | High convergence, potential for one-pot reaction | Screening of cost-effective hydrogenation catalysts (e.g., Ni, Cu) google.com |
| Borrowing Hydrogen | 2,4,5-trimethoxybenzyl alcohol, Ethylamine | High atom economy, low waste (water byproduct) | Development of robust Ni or other non-noble metal catalysts nih.govnih.gov |
| Nucleophilic Substitution | 2,4,5-trimethoxybenzyl chloride, Ethylamine | Utilizes readily available precursors | Optimization of conditions to maximize selectivity and yield ncert.nic.in |
| Catalyst-Free Methods | (E)-2-arylidene-3-cyclohexenones, Ethylamine | Environmentally friendly, operational simplicity | Adaptation of isoaromatization strategies to the target structure beilstein-journals.org |
Exploration of Advanced Spectroscopic Techniques for Subtler Structural Elucidations
A complete understanding of a molecule's properties begins with its unambiguous structural characterization. While standard techniques like ¹H and ¹³C NMR are fundamental, future work on this compound should employ advanced spectroscopic methods to resolve subtle structural details, particularly concerning its conformation in solution.
Future spectroscopic studies should include:
Multi-dimensional NMR: Two-dimensional NMR techniques are indispensable for assigning complex spectra. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the ethyl group to the nitrogen and the benzyl (B1604629) group.
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the ethyl and benzyl fragments.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons. diva-portal.org This is crucial for determining the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the ethyl and trimethoxybenzyl groups around the nitrogen atom.
¹⁵N NMR Spectroscopy: Direct or indirect detection of the ¹⁵N nucleus offers insight into the electronic environment of the nitrogen atom. ipb.pt Comparing the ¹⁵N chemical shift to that of related amines can provide information on its hybridization and basicity.
Combined Experimental and Computational Approach: A powerful strategy involves comparing experimental NMR and IR data with values predicted by computational methods like DFT. nih.gov This synergy can validate both the spectral assignments and the computed molecular model.
In-depth Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry provides a powerful lens for understanding molecular behavior and predicting properties before undertaking extensive lab work. For this compound, in-depth computational studies can guide the synthesis of new derivatives and elucidate reaction mechanisms.
Key computational research areas include:
Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's lowest energy geometry, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. nih.gov
Conformational Analysis: The molecule possesses significant conformational flexibility around its C-N and C-C single bonds. A Potential Energy Surface (PES) scan can map out the various stable conformers and the energy barriers for rotation, providing a detailed picture of its dynamic behavior.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electronic properties and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. nih.gov This can predict sites for nucleophilic and electrophilic attack, which is invaluable for designing reactions to create new derivatives.
Reaction Mechanism Modeling: Computational modeling of the transition states and intermediates for the synthetic routes proposed in section 10.1 can provide mechanistic insights, helping to explain catalyst activity and optimize reaction conditions for higher yields and selectivity. researchgate.net
| Computational Method | Objective | Predicted Information |
| Density Functional Theory (DFT) | Ground-state property calculation | Optimized geometry, IR frequencies, NMR shifts nih.gov |
| Potential Energy Surface (PES) Scan | Conformational analysis | Identification of stable conformers and rotational energy barriers |
| Frontier Molecular Orbital (FMO) | Reactivity prediction | Electronic properties, sites for electron donation/acceptance nih.gov |
| Molecular Electrostatic Potential (MEP) | Reaction site prediction | Maps of electron density, guidance for derivative synthesis nih.gov |
Design and Synthesis of New Chemical Derivatives with Enhanced Properties for Non-biological Applications
Using this compound as a scaffold, a wide array of new derivatives can be synthesized for potential use in materials science and catalysis. Research should focus on chemical modifications that systematically tune the molecule's steric and electronic properties.
Future synthetic targets could include:
Modification of the N-Alkyl Group: Replacing the ethyl group with other alkyl, aryl, or functionalized chains to modulate the steric bulk and basicity of the nitrogen center.
Functionalization of the Aromatic Ring: Leveraging the electron-rich nature of the trimethoxy-substituted ring to perform electrophilic aromatic substitution reactions (e.g., sulfonation, halogenation) at the vacant 6-position. google.com
Multi-component Reactions: Employing advanced synthetic methodologies like three-component carboamination to introduce diverse functional groups in a single, efficient step. nih.gov
Synthesis of Metal Complexes: Using the amine as a ligand to coordinate with transition metals like platinum, palladium, or copper. researchgate.net The electronic properties of the resulting complexes could be fine-tuned by altering the substituents on the parent amine, opening avenues for new materials with specific optical or electronic characteristics. These complexes could also be explored for catalytic applications.
Potential non-biological applications for these new derivatives include their investigation as precursors for specialty polymers, components of dyestuffs, or as novel ligands in coordination chemistry. researchgate.netresearchgate.net
Investigation of Novel Catalytic Roles and Methodologies Utilizing the Amine Structure
The secondary amine functionality is a key feature of this compound, suggesting its potential use in catalysis.
Future research should explore:
Organocatalysis: Investigating the molecule's capacity to act as a base or nucleophilic organocatalyst in reactions such as Michael additions or aldol (B89426) condensations. Chiral versions of the molecule could be synthesized and tested in asymmetric catalysis.
Directing Group for C-H Activation: The amine group can function as a directing group, coordinating to a metal catalyst (e.g., palladium) and guiding a reaction to a specific C-H bond. acs.org This could enable the selective functionalization of the ortho position of the benzyl ring (C-6), providing a powerful tool for constructing complex molecular architectures. Research into both removable and permanent directing group strategies would be valuable.
Scaffold for Ligand Development: The molecule can serve as a foundational structure for more complex ligands. For instance, introducing phosphine (B1218219) or other coordinating groups onto the aromatic ring could create novel bidentate or pincer-type ligands for homogeneous catalysis. The development of chiral ligands based on this scaffold could be particularly fruitful for enantioselective transformations. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
